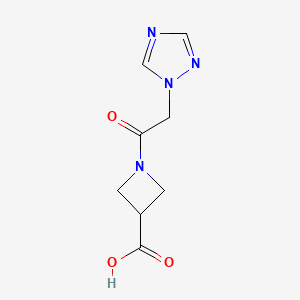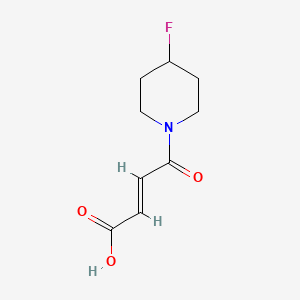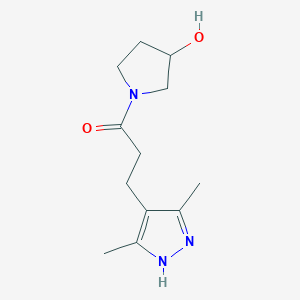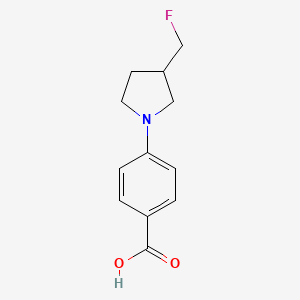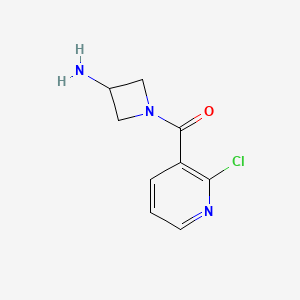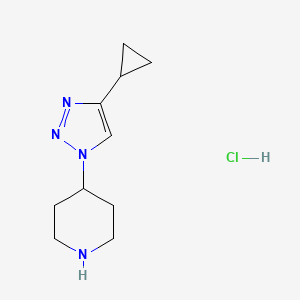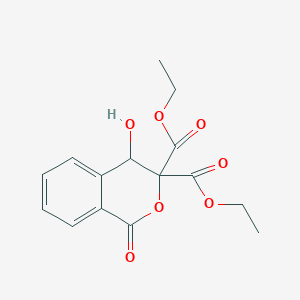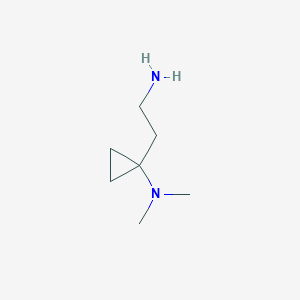
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
Vue d'ensemble
Description
Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. Depending on the number of alkyl groups attached to the nitrogen atom, the amine can be primary, secondary, or tertiary .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For instance, they can absorb carbon dioxide in aqueous solutions, which is a crucial aspect of carbon capture technologies .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They are generally polar and can participate in hydrogen bonding, which makes them soluble in water .Applications De Recherche Scientifique
Synthesis of Novel Organic Molecules
The compound has been used in the synthesis of new organic molecules with potential applications in pharmaceuticals, materials science, and catalysis. For instance, it serves as a precursor in the production of ethynyl-extended aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives, showcasing its utility in synthesizing complex organic structures with potential biological activity (Kozhushkov et al., 2010).
Chiroptical Studies
In chiroptical studies, the compound is used to understand the absolute configuration of secondary amines, demonstrating its importance in stereochemical analyses. This is crucial for the development of drugs and other substances where the stereochemistry can significantly affect biological activity (Huang et al., 2002).
Metal Ion Interaction Studies
Research has explored the interaction of this compound and its derivatives with metal ions, which is fundamental in the development of coordination compounds with potential applications in catalysis, magnetic materials, and as ligands in various chemical reactions (Aguiari et al., 1992).
Catalytic Reactions and Chemical Transformations
The compound has been involved in studies focusing on catalytic reactions and chemical transformations, such as the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. These reactions are crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals (Zotto et al., 2000).
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, highlighting its role in producing chiral molecules that are important in the pharmaceutical industry (Feng et al., 2006).
Chemical Shift Prediction in Amines
Research on the prediction of ^1H chemical shifts in amines, including N,N-dimethyl derivatives, provides insights into the structure and dynamics of amines, which is beneficial for NMR spectroscopy, a powerful tool in chemical and biochemical analysis (Basso et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(3-4-7)5-6-8/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRABLRVFJPVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



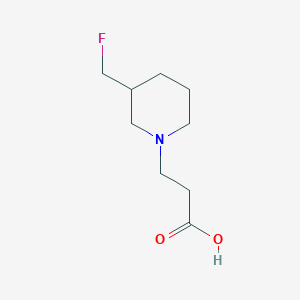
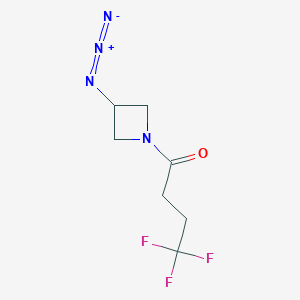
![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
